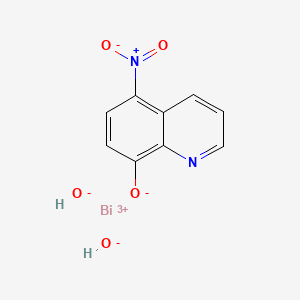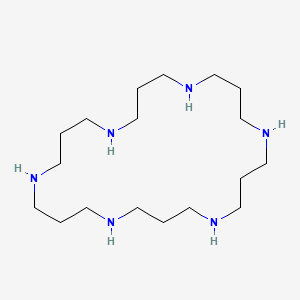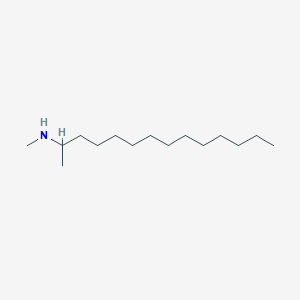![molecular formula C26H26N2O5S B14669209 N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate CAS No. 42880-17-1](/img/structure/B14669209.png)
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. This compound is characterized by its unique structure, which includes a benzoxazolium core, an ethenyl linkage, and a phenylacetamide group. The presence of the 4-methylbenzenesulfonate counterion further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Benzoxazolium Core: The initial step involves the synthesis of the benzoxazolium core. This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with an aldehyde or ketone under acidic conditions.
Ethenyl Linkage Formation: The next step involves the introduction of the ethenyl linkage. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the benzoxazolium core to form the ethenyl group.
Phenylacetamide Group Addition: The phenylacetamide group is then introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Counterion Exchange: Finally, the 4-methylbenzenesulfonate counterion is introduced through an ion exchange reaction, where the benzoxazolium salt is treated with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered double bonds or functional groups.
Applications De Recherche Scientifique
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and intermediates.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition, protein binding, and cellular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazolium core and ethenyl linkage allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition, signal transduction modulation, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-methyl-1,3-benzoxazol-3-ium: This compound shares the benzoxazolium core but lacks the ethenyl linkage and phenylacetamide group.
3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium: This compound has a similar benzoxazolium core with an extended conjugated system but differs in the substituents and counterion.
Uniqueness
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is unique due to its combination of structural features, including the benzoxazolium core, ethenyl linkage, phenylacetamide group, and 4-methylbenzenesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
42880-17-1 |
|---|---|
Formule moléculaire |
C26H26N2O5S |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19N2O2.C7H8O3S/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
CFVFENXFMHXVDS-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
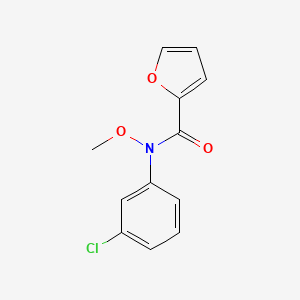
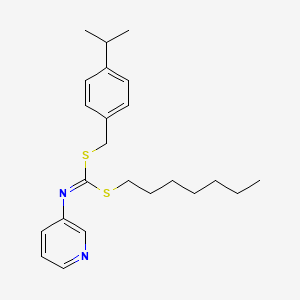
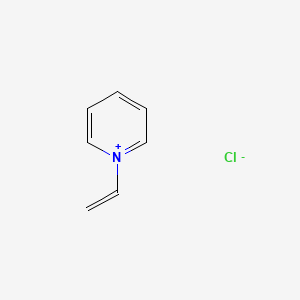
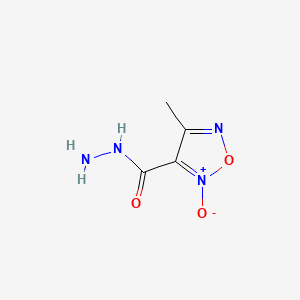
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

